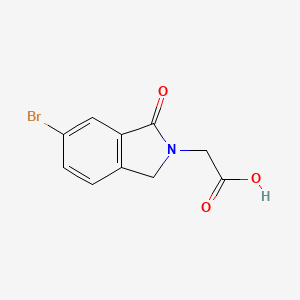
2-(6-Bromo-1-oxoisoindolin-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Bromo-1-oxoisoindolin-2-YL)acetic acid: is a chemical compound that belongs to the class of isoindolinone derivatives It is characterized by the presence of a bromine atom at the 6th position of the isoindolinone ring and an acetic acid moiety attached to the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Bromo-1-oxoisoindolin-2-YL)acetic acid typically involves the bromination of isoindolinone followed by the introduction of the acetic acid group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 6th position. The subsequent introduction of the acetic acid moiety can be achieved through various coupling reactions, such as the Suzuki-Miyaura coupling .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions. The process is optimized for high yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(6-Bromo-1-oxoisoindolin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products: The major products formed from these reactions include various substituted isoindolinone derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
2-(6-Bromo-1-oxoisoindolin-2-YL)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(6-Bromo-1-oxoisoindolin-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acetic acid moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: This compound is structurally similar but contains a piperidine ring instead of an acetic acid moiety.
2-(6-Bromo-1-oxoisoindolin-2-yl)-2-(5-fluoro-2-hydroxyphenyl)acetic acid: This compound has an additional fluorine and hydroxyphenyl group, providing different chemical properties.
Uniqueness: 2-(6-Bromo-1-oxoisoindolin-2-YL)acetic acid is unique due to its specific substitution pattern and the presence of both bromine and acetic acid groups. This combination imparts distinct reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C10H8BrNO3 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
2-(5-bromo-3-oxo-1H-isoindol-2-yl)acetic acid |
InChI |
InChI=1S/C10H8BrNO3/c11-7-2-1-6-4-12(5-9(13)14)10(15)8(6)3-7/h1-3H,4-5H2,(H,13,14) |
InChI Key |
KKSUGLJORZMQRN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C(=O)N1CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid](/img/structure/B13980806.png)
![4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13980812.png)
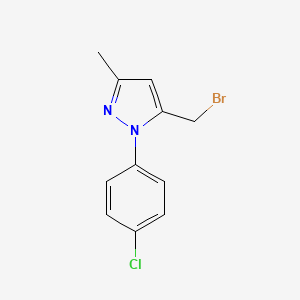

![Ethyl 3-[4-(bromomethyl)phenyl]propanoate](/img/structure/B13980829.png)

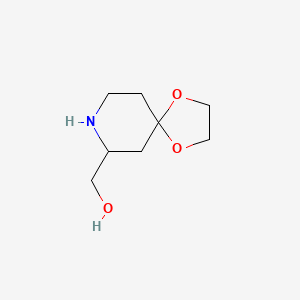

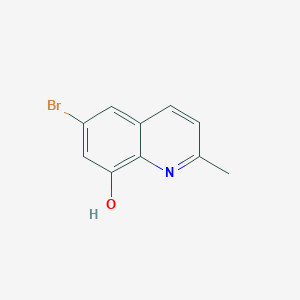
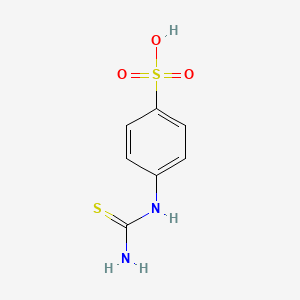

![Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)-](/img/structure/B13980873.png)
![Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B13980875.png)
![2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13980880.png)
